molecular formula C20H16O2 B14185557 10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-64-6

10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one

Katalognummer: B14185557
CAS-Nummer: 923026-64-6
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: RQNBCMWFPKLYGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as olefin metathesis and double bond migration, catalyzed by ruthenium carbene complexes, are often employed .

Analyse Chemischer Reaktionen

Types of Reactions

10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium borohydride, and potassium permanganate. Reaction conditions often involve controlled temperatures and solvent systems to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. Detailed studies on its conformational interconversion and interaction with molecular targets provide insights into its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its specific substitution pattern and the presence of the naphtho[2,3-c]pyran core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

923026-64-6

Molekularformel

C20H16O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

10-(4-methylphenyl)-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C20H16O2/c1-13-6-8-14(9-7-13)20-16-5-3-2-4-15(16)10-17-18(20)11-22-12-19(17)21/h2-10H,11-12H2,1H3

InChI-Schlüssel

RQNBCMWFPKLYGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3COCC(=O)C3=CC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.